1-(4-Acetylphenyl)-3-cyclopentylthiourea
Description
1-(4-Acetylphenyl)-3-cyclopentylthiourea is a thiourea derivative characterized by a 4-acetylphenyl group at the N1 position and a cyclopentyl group at the N3 position. Thiourea derivatives are widely studied for their structural versatility, biological activity, and applications in materials science.
Properties
Molecular Formula |
C14H18N2OS |
|---|---|
Molecular Weight |
262.37 g/mol |
IUPAC Name |
1-(4-acetylphenyl)-3-cyclopentylthiourea |
InChI |
InChI=1S/C14H18N2OS/c1-10(17)11-6-8-13(9-7-11)16-14(18)15-12-4-2-3-5-12/h6-9,12H,2-5H2,1H3,(H2,15,16,18) |
InChI Key |
MXKQGQLTTUUTGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NC2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The exact mechanism remains an active area of research.
- Potential molecular targets include enzymes, receptors, or cellular pathways.
- Further studies are needed to elucidate its mode of action.
Comparison with Similar Compounds
Structural and Electronic Features
Thiourea derivatives exhibit diverse conformations based on substituents. For instance, 1-Benzoyl-3-(4-hydroxyphenyl)thiourea adopts a syn–anti configuration relative to the C=S bond, a common feature in benzoylthioureas .
The cyclopentyl group introduces steric hindrance, which differs from smaller substituents (e.g., allyl in 1-Allyl-3-(4-hydroxyphenyl)thiourea ) or aromatic rings (e.g., chlorophenyl in 1-(4-Chlorophenyl)-3-phenyl-2-thiourea ). Such steric effects can influence molecular packing in crystals or binding interactions in biological systems.
Table 1: Key Comparisons of Thiourea Derivatives
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